molecular formula C22H19N3O5 B15141806 Topoisomerase I inhibitor 7

Topoisomerase I inhibitor 7

Cat. No.: B15141806
M. Wt: 405.4 g/mol
InChI Key: RXAGRDYZCKXNCT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Topoisomerase I inhibitor 7 is a chemical compound that inhibits the activity of the enzyme topoisomerase I. Topoisomerase I is crucial for DNA replication and transcription as it relaxes supercoiled DNA by inducing transient single-strand breaks. Inhibitors of topoisomerase I, such as this compound, stabilize the enzyme-DNA complex, preventing the religation of DNA strands, leading to DNA damage, cell cycle arrest, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Topoisomerase I inhibitor 7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as esterification, amidation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

Topoisomerase I inhibitor 7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

Topoisomerase I inhibitor 7 exerts its effects by binding to the topoisomerase I-DNA complex, stabilizing it and preventing the religation of the DNA strands. This stabilization leads to the accumulation of DNA breaks, which triggers cell cycle arrest and apoptosis. The molecular targets of this compound include the topoisomerase I enzyme and the DNA strands it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Topoisomerase I inhibitor 7 is unique due to its specific binding affinity and stabilization of the topoisomerase I-DNA complex. Compared to other topoisomerase I inhibitors, it may exhibit different pharmacokinetic properties, toxicity profiles, and therapeutic efficacy .

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

3-[(3S)-3-aminopyrrolidine-1-carbonyl]-5,10-dihydroxy-2-methyl-1H-naphtho[2,3-f]indole-4,11-dione

InChI

InChI=1S/C22H19N3O5/c1-9-13(22(30)25-7-6-10(23)8-25)14-17(24-9)21(29)16-15(20(14)28)18(26)11-4-2-3-5-12(11)19(16)27/h2-5,10,24,26-27H,6-8,23H2,1H3/t10-/m0/s1

InChI Key

RXAGRDYZCKXNCT-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C2=C(N1)C(=O)C3=C(C4=CC=CC=C4C(=C3C2=O)O)O)C(=O)N5CC[C@@H](C5)N

Canonical SMILES

CC1=C(C2=C(N1)C(=O)C3=C(C4=CC=CC=C4C(=C3C2=O)O)O)C(=O)N5CCC(C5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.